7-(Azetidin-3-yloxy)quinoline;dihydrochloride is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. This compound features a quinoline ring substituted with an azetidine moiety, which enhances its pharmacological properties. The compound is classified under quinoline derivatives, which are known for their diverse applications in pharmaceuticals, particularly for their antimicrobial and anticancer activities.
The compound can be sourced from various chemical suppliers and is cataloged under the identifier 2375274-67-0. It falls under the broader classification of heterocyclic compounds, specifically those containing both quinoline and azetidine structures. Quinoline derivatives are widely studied for their ability to interact with biological systems, making them valuable in drug discovery and development.
The synthesis of 7-(Azetidin-3-yloxy)quinoline;dihydrochloride typically involves the reaction of quinoline derivatives with azetidine. A common synthetic route includes the following steps:
Industrial production methods mirror these laboratory techniques but are optimized for larger scale operations, often utilizing continuous flow reactors to improve efficiency and yield .
The molecular structure of 7-(Azetidin-3-yloxy)quinoline;dihydrochloride consists of a quinoline ring system attached to an azetidine moiety through an ether linkage. The molecular formula is CHClNO, indicating the presence of two hydrochloride ions per molecule.
Key structural features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of the synthesized compound.
7-(Azetidin-3-yloxy)quinoline;dihydrochloride can undergo various chemical reactions:
The outcomes of these reactions depend on the specific reagents used and the reaction conditions applied .
The mechanism of action for 7-(Azetidin-3-yloxy)quinoline;dihydrochloride involves its interaction with various molecular targets within biological systems. The quinoline ring is known for its ability to bind to enzymes and receptors, potentially inhibiting their activity. The azetidine moiety enhances this binding affinity, allowing for more effective modulation of biological pathways.
Research indicates that compounds with similar structures exhibit significant antiproliferative activity against cancer cell lines, suggesting that 7-(Azetidin-3-yloxy)quinoline;dihydrochloride may also possess similar therapeutic potential .
Relevant data regarding melting point, boiling point, and specific heat capacity may vary based on synthesis conditions but are essential for practical applications .
7-(Azetidin-3-yloxy)quinoline;dihydrochloride has several scientific uses:
The strategic disconnection of 7-(azetidin-3-yloxy)quinoline dihydrochloride reveals two primary synthons: a functionalized quinoline core and an azetidine ring precursor. Retrosynthesis typically targets 7-hydroxyquinoline 1 and N-protected 3-hydroxyazetidine 2 as advanced intermediates. The quinoline oxygen at the C7 position serves as the nucleophile for C–O bond formation with the azetidine C3 carbon, necessitating orthogonal protection of the azetidine nitrogen (e.g., tert-butoxycarbonyl or benzyl groups) to prevent undesired quaternization. Subsequent hydrochloric acid treatment accomplishes both deprotection and salt formation [8]. This approach minimizes side reactions during the etherification step, as evidenced by the 32% isolated yield of the protected intermediate reported for analogous protocols .
Azetidine synthesis relies on ring-closure methodologies starting from 1,3-bifunctional precursors:
Table 1: Comparison of Azetidine Cyclization Methods
Method | Reagents | Yield (%) | Reaction Time | Stereoselectivity |
---|---|---|---|---|
Gabriel-Coleman | 1,3-Dibromopropane, Phthalimide | 45–60 | 12–24 h | Low |
Carbamate Cyclization | DEAD, PPh₃, Chiral Catalyst | 70–85 | 4–8 h | High (≥90% ee) |
Microwave-Assisted | 1,3-Dibromopropane, Amine, KOH | 65–80 | 15 min | Moderate |
Achieving C7-selective oxygenation in quinoline is critical due to competing reactions at C5/C8 positions. Key strategies include:
Copper-catalyzed Ullmann etherification dominates C–O bond formation between azetidinols and haloquinolines:
Metal-free approaches rely on SNAr mechanisms:
Solvent polarity directly impacts reaction rates and byproduct profiles:
Table 2: Solvent Performance in C–O Coupling Reactions
Solvent | Reaction Rate (k, ×10⁻⁴ s⁻¹) | Yield (%) | Byproducts (%) | E-Factor |
---|---|---|---|---|
Dimethylformamide | 2.1 | 78 | 12 | 35 |
Dimethyl sulfoxide | 3.2 | 85 | 8 | 28 |
2-Methyltetrahydrofuran | 1.8 | 82 | 5 | 18 |
Water/Dimethylformamide (1:9) | 3.0 | 88 | 4 | 22 |
Dihydrochloride salt formation mitigates azetidine ring hydrolysis:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0